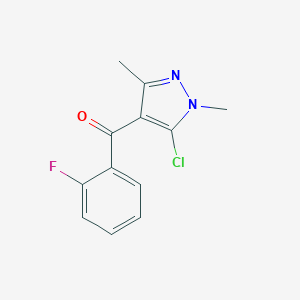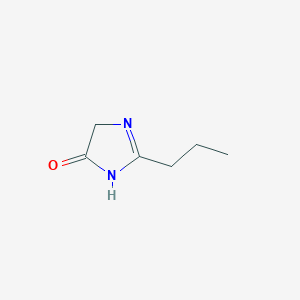
2-Propyl-1H-imidazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-1H-imidazol-4(5H)-one, also known as PIH, is a heterocyclic organic compound with the molecular formula C6H10N2O. It is a derivative of imidazole and has been found to have various applications in scientific research.
Mechanism Of Action
The mechanism of action of 2-Propyl-1H-imidazol-4(5H)-one is not fully understood. However, it has been suggested that it may act by modulating the activity of certain enzymes and proteins involved in inflammation and oxidative stress. 2-Propyl-1H-imidazol-4(5H)-one has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
2-Propyl-1H-imidazol-4(5H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation and neurodegeneration. 2-Propyl-1H-imidazol-4(5H)-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Propyl-1H-imidazol-4(5H)-one in lab experiments is its relatively low cost and availability. 2-Propyl-1H-imidazol-4(5H)-one is also stable under normal laboratory conditions and can be easily synthesized. However, one limitation of using 2-Propyl-1H-imidazol-4(5H)-one is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for research on 2-Propyl-1H-imidazol-4(5H)-one. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route of 2-Propyl-1H-imidazol-4(5H)-one for maximum efficacy and safety. Another area of interest is the development of new synthesis methods for 2-Propyl-1H-imidazol-4(5H)-one and its derivatives, which may lead to the discovery of new compounds with improved properties and applications.
In conclusion, 2-Propyl-1H-imidazol-4(5H)-one has various scientific research applications, including anti-inflammatory, antioxidant, and neuroprotective properties. Its mechanism of action is not fully understood, but it has been shown to modulate the activity of certain enzymes and proteins involved in inflammation and oxidative stress. 2-Propyl-1H-imidazol-4(5H)-one has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Scientific Research Applications
2-Propyl-1H-imidazol-4(5H)-one has been found to have various applications in scientific research. It has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. 2-Propyl-1H-imidazol-4(5H)-one has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
158365-96-9 |
|---|---|
Product Name |
2-Propyl-1H-imidazol-4(5H)-one |
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-propyl-1,4-dihydroimidazol-5-one |
InChI |
InChI=1S/C6H10N2O/c1-2-3-5-7-4-6(9)8-5/h2-4H2,1H3,(H,7,8,9) |
InChI Key |
BDSFPJPUFHGKLX-UHFFFAOYSA-N |
SMILES |
CCCC1=NCC(=O)N1 |
Canonical SMILES |
CCCC1=NCC(=O)N1 |
synonyms |
4H-Imidazol-4-one,1,5-dihydro-2-propyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

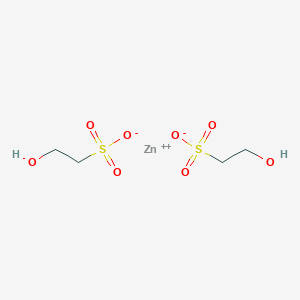

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)


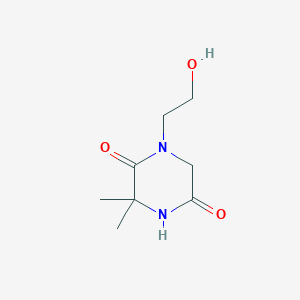
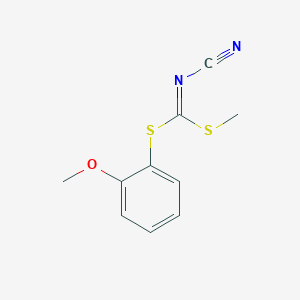
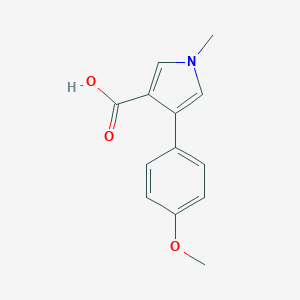
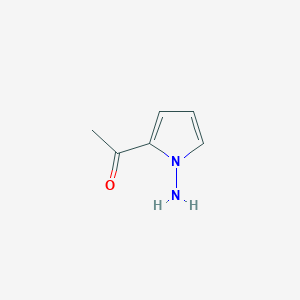

![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)
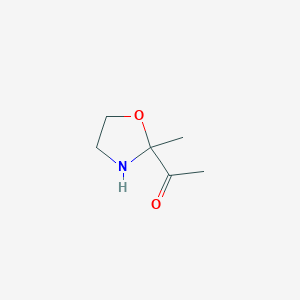
![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)
